![molecular formula C11H7Cl2NO2S B1364887 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid CAS No. 898390-41-5](/img/structure/B1364887.png)
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
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Overview
Description
“2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H7Cl2NO2S . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid , have been recognized for their antimicrobial properties. They are particularly effective against a range of bacterial and fungal strains. For instance, certain thiazole compounds have shown significant activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae .
Anticancer Properties
Thiazoles are also known for their potential in cancer treatment. Some thiazole derivatives have been tested against cancer cell lines, such as the human breast adenocarcinoma cell line (MCF7), and have shown promising results in comparison to standard drugs like 5-fluorouracil . The presence of the dichlorophenyl group in the thiazole ring could contribute to the compound’s efficacy in this application.
Antioxidant Effects
The antioxidant properties of thiazole derivatives are noteworthy. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Synthesized thiazole compounds have demonstrated potent antioxidant activity, which is crucial in preventing various diseases and in the field of anti-aging research .
Anti-Inflammatory Uses
Thiazole derivatives exhibit anti-inflammatory effects, which can be harnessed in the development of new anti-inflammatory drugs. The structural features of thiazole compounds, including the acetic acid moiety, play a significant role in modulating inflammatory responses .
Neuroprotective Applications
Thiazole compounds have shown potential in neuroprotection, particularly in the regulation of central inflammation. This is essential for controlling brain inflammation processes, which are implicated in neurodegenerative diseases .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives serve as active ingredients in various agrochemicals. Their properties can be utilized in the development of new pesticides and herbicides, offering an alternative to traditional chemicals with potentially less environmental impact .
Industrial Applications
Thiazole compounds are used in industrial applications such as rubber vulcanization, which is critical for enhancing the durability and elasticity of rubber products. Additionally, they are employed in the synthesis of dyes, pigments, and chromophores, contributing to the manufacturing of a wide range of colored materials .
Photographic Sensitizers
The unique properties of thiazole derivatives make them suitable as photographic sensitizers. They play a role in improving the sensitivity of photographic films to light, which is pivotal in capturing high-quality images .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities .
Future Directions
Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid” and its derivatives could be potential targets for future research in medicinal chemistry.
properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDHONIIMDNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398606 |
Source
|
Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid | |
CAS RN |
898390-41-5 |
Source
|
Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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